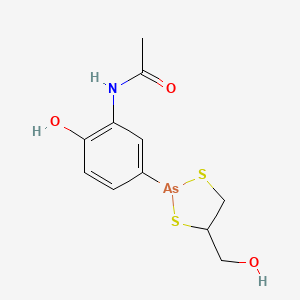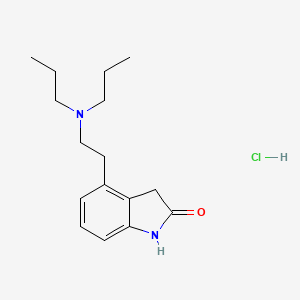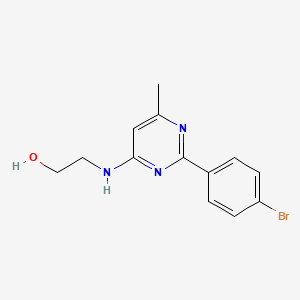
12-Ketolithocholic acid
Overview
Description
It is a clear, light yellow liquid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
12-Ketolithocholic acid is a bile acid, a metabolite from the kidney . It is a potent activator of the Pyrin inflammasome . The Pyrin inflammasome is a multiprotein complex that initiates an inflammatory response to certain bacterial toxins .
Mode of Action
It is known to activate the pyrin inflammasome . This activation leads to the secretion of IL-18 in LPS-primed PBMCs . IL-18 is a proinflammatory cytokine that plays a crucial role in inflammatory responses.
Biochemical Pathways
The biochemical pathways affected by this compound are related to inflammation and lipid metabolism . As a bile acid, it is involved in the regulation of lipid metabolism. Bile acids are steroid amphipathic compounds formed through cholesterol oxidation in the liver . They play a crucial role in regulating lipid metabolism by facilitating the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract .
Pharmacokinetics
Bile acids are typically absorbed in the small intestine, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the feces .
Result of Action
This compound has been shown to suppress the secretion of IL-17A from colonic group 3 innate lymphoid cells . This suppression can help prevent the acute exacerbation of ulcerative colitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the composition of the gut microbiota, which can be affected by diet and other environmental factors, can influence the production and metabolism of bile acids . Additionally, factors such as pH and temperature can affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
12-Ketolithocholic acid interacts with various enzymes, proteins, and other biomolecules. It is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases . The combination of NADPH-dependent 7β-hydroxysteroid dehydrogenase and NADH-dependent 3α-hydroxysteroid dehydrogenase has the capacity to reduce the 3-carbonyl- and 7-carbonyl-groups of dehydrocholic acid (DHCA), forming 12-keto-UDCA in a single step .
Cellular Effects
It is known that bile acids, including this compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that bile acids realize their effects through nuclear farnesoid X receptors (FXRs) and membrane TGR5 receptors . They are also associated with other receptors such as the vitamin D receptor (VDR), pregnane X receptor (PXR), and potentially with the constitutive androstane receptor (CAR) .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of enzymes and reaction conditions such as pH value and substrate concentration were evaluated. No significant loss of activity was observed after 5 days under reaction condition . Under the optimal condition (10 mM of DHCA and pH 6), 99% formation of 12-keto-UDCA with 91% yield was observed .
Dosage Effects in Animal Models
It is known that bile acids, including this compound, have been used in sexual maturation studies due to their high genetic and physiological similarity to humans .
Metabolic Pathways
This compound is involved in the metabolic pathways of bile acids. Bile acids are steroidal amphipathic molecules derived from the catabolism of cholesterol . Primary bile acids are produced in the hepatocytes, while secondary bile acids are formed by modifying the primary bile acids in the intestinal lumen .
Transport and Distribution
It is known that bile acids, including this compound, are transported and distributed within cells and tissues .
Subcellular Localization
It is known that bile acids, including this compound, are localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monomethyl glutarate can be synthesized through the esterification of glutaric acid with methanol. A common method involves the use of potassium hydroxide (KOH) as a catalyst. The reaction is typically carried out at room temperature for several hours .
Industrial Production Methods: In industrial settings, monomethyl glutarate is produced by the esterification of glutaric acid with methanol under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Monomethyl glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid.
Reduction: It can be reduced to form monomethyl glutarate alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) are commonly used.
Major Products Formed:
Oxidation: Glutaric acid.
Reduction: Monomethyl glutarate alcohol.
Substitution: Various substituted glutarates.
Scientific Research Applications
Monomethyl glutarate has diverse applications in scientific research:
Comparison with Similar Compounds
Dimethyl glutarate: Another ester of glutaric acid, used in similar applications but with different reactivity and properties.
Glutaric acid: The parent compound, used in the synthesis of various esters and derivatives.
Uniqueness: Monomethyl glutarate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it valuable in both research and industrial applications .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYHSDFZXHMMJ-VPUMZWJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199300 | |
| Record name | 12-Ketolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5130-29-0 | |
| Record name | 12-Ketolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Ketolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Ketolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-OXOLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 12-Ketolithocholic acid in the context of ulcerative colitis?
A: this compound (12-KLCA) exhibits anti-inflammatory effects in the context of ulcerative colitis (UC). It achieves this by binding to the vitamin D receptor (VDR) expressed on colonic group 3 innate lymphoid cells (ILC3s). This interaction leads to the suppression of IL-17A secretion from ILC3s, a cytokine known to contribute to inflammation in UC. []
Q2: How do the levels of this compound change in individuals with ulcerative colitis?
A: Studies show a decrease in 12-KLCA levels in the intestines of patients with severe UC compared to those with milder forms of the disease or healthy controls. This reduction correlates with a decrease in the abundance of microbes capable of producing secondary bile acids (SBAs), including 12-KLCA. []
Q3: How does dietary fat impact this compound levels?
A: Research suggests that high-fat diets, irrespective of the type of fat (corn oil or lard), lead to increased excretion of fecal this compound in rats. [, , , , ] This effect has been observed in both single and multi-generational studies where rats were fed high-fat diets. []
Q4: Does the type of dietary fat influence the impact on this compound and colon carcinogenesis?
A: While high-fat diets generally increase this compound levels, the type of fat can influence the effect on colon carcinogenesis. Studies show that high corn oil diets promote colon tumor formation in rats, while high lard diets primarily increase the incidence of colon adenocarcinomas. [] Furthermore, high-fat diets rich in olive oil, coconut oil, or medium-chain triglycerides do not appear to have the same tumor-promoting effect as high corn oil or safflower oil diets. []
Q5: What is the role of dietary fiber in relation to this compound and colon cancer?
A: Studies show that supplementation with wheat bran or cellulose, but not oat fiber, can reduce fecal concentrations of secondary bile acids, including deoxycholic acid, lithocholic acid, and this compound, in humans. This reduction is associated with a decrease in fecal mutagenic activity, suggesting a potential protective effect against colon cancer. []
Q6: How does this compound behave in the digestive tract?
A: In rats fed this compound precursor, cholic acid, 12-KLCA is detected in the feces. This suggests that the conversion of cholic acid to 12-KLCA occurs within the digestive tract, likely mediated by gut microbiota. []
Q7: How does this compound relate to Vitamin D levels?
A: Studies show that this compound is significantly upregulated in the serum of individuals with vitamin D deficiency. This suggests a potential link between vitamin D metabolism and bile acid biosynthesis, with 12-KLCA as a potential indicator of this interaction. []
Q8: Is this compound altered in gallstone patients?
A: While no significant difference in this compound levels was observed between gallstone patients and healthy controls in a Taiwanese study, there was a correlation found between 12-KLCA levels and serum cholesterol levels, as well as bacterial richness and evenness in the gut. [] This suggests a complex interplay between 12-KLCA, gut microbiota, and cholesterol metabolism that warrants further investigation.
Q9: What is the role of this compound in radiogenic skin injury?
A: Following ionizing radiation, there is a significant elevation of this compound levels in irradiated skin tissue. [] This suggests a potential role of 12-KLCA in the skin's response to radiation damage, although further research is needed to understand the specific mechanisms involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)


